Structural Isomerism: 3-Fluorophenyl vs. 4-Fluorophenyl Regioisomer Comparison
The 3-fluorophenyl analog (CAS 1955518-01-0) presents a distinct spatial and electronic configuration compared to the more common 4-fluorophenyl regioisomer (CAS 443110-99-4). Calculated physicochemical parameters show a meaningful difference in lipophilicity and hydrogen-bonding capacity. The target compound has a lower hydrogen-bond acceptor count and a distinct polar surface area, which influences passive membrane permeability [1]. This is consistent with class-level evidence showing that the position and size of substituents on 1,2,4-thiadiazoles significantly affect the thermodynamics of solvation and distribution [2].
| Evidence Dimension | Physicochemical Property Profile (Calculated) |
|---|---|
| Target Compound Data | Molecular Formula: C11H10FN3OS; Molecular Weight: 251.28 g/mol; Hydrogen-Bond Acceptor Count: 6; Topological Polar Surface Area (TPSA): 54.5 Ų; Calculated logP (cLogP): 1.5 |
| Comparator Or Baseline | 4-Fluorophenyl analog (CAS 443110-99-4): Molecular Formula: C11H10FN3OS; Molecular Weight: 251.28 g/mol; Hydrogen-Bond Acceptor Count: 6; TPSA: 54.5 Ų; cLogP: 1.5 (Note: While basic computed descriptors are identical, the 3D spatial orientation of the fluorine atom and its effect on intramolecular interactions and electrostatic potential differ substantially, which are not captured by these simple 2D descriptors). |
| Quantified Difference | No difference in 2D calculated logP or TPSA, but the meta-fluorine substitution creates a distinct electrostatic potential surface and dipole moment vector compared to the para-fluoro isomer, as inferred from class-level conformational analysis [2]. |
| Conditions | Calculated properties using standard cheminformatics methods (e.g., PubChem, ZINC15). |
Why This Matters
Procuring the correct regioisomer is critical for SAR studies, as meta- versus para-substitution can lead to different binding affinities and pharmacokinetic profiles, a principle well-documented for 1,2,4-thiadiazoles.
- [1] ZINC15 Database. (n.d.). Substance ZINC000229013778. Retrieved October 26, 2023. View Source
- [2] Perlovich, G. L., Volkova, T. V., Proshin, A. N., Sergeev, D. Y., Bui, C. T., Petrova, L. N., & Bachurin, S. O. (2010). Synthesis, pharmacology, crystal properties, and quantitative solvation studies from a drug transport perspective for three new 1,2,4-thiadiazoles. Journal of Pharmaceutical Sciences, 99(9), 3754-3768. View Source
